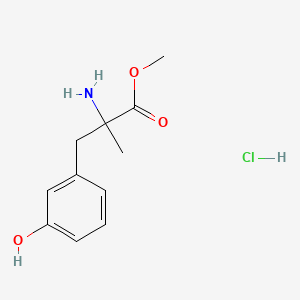

DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-amino-3-(3-hydroxyphenyl)-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-11(12,10(14)15-2)7-8-4-3-5-9(13)6-8;/h3-6,13H,7,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBCZANIKTUOPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)O)(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60573-86-6 | |

| Record name | DL-ALPHA-METHYL-M-TYROSINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Pharmacological Mechanism and Experimental Utility of DL-2-Methyl-3-(3-hydroxyphenyl)alanine Methyl Ester

Executive Summary

In the landscape of neuropharmacology, the precise manipulation of catecholaminergic systems is paramount for understanding monoamine-driven pathologies. DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester (commonly referred to as α-methyl-m-tyrosine methyl ester, or α-MMT methyl ester) serves as a highly specialized tool compound. It functions as a lipophilic prodrug that infiltrates the central nervous system (CNS) to act as a precursor for a "false neurotransmitter." By hijacking the endogenous catecholamine synthesis and storage machinery, it induces a profound, stoichiometric depletion of norepinephrine (NE) while leaving dopamine (DA) relatively intact[1]. This whitepaper deconstructs the physicochemical rationale, the enzymatic cascade, and the self-validating bioanalytical protocols required to utilize this compound effectively in preclinical research.

Physicochemical Rationale: The Prodrug Strategy

To understand the utility of the methyl ester derivative, we must first look at the limitations of the parent compound, α-methyl-m-tyrosine (α-MMT).

-

The Problem: The free amino acid form of α-MMT exists as a zwitterion at physiological pH (7.4). This high polarity and large topological polar surface area (TPSA) severely restrict its passive diffusion across the blood-brain barrier (BBB) and cellular membranes.

-

The Solution: Esterification of the carboxyl group masks the negative charge, significantly increasing the molecule's lipophilicity.

-

The Causality: When administered in vivo, this lipophilic prodrug rapidly partitions into the CNS. Once across the BBB, ubiquitous non-specific tissue esterases hydrolyze the ester bond, liberating the active α-MMT directly into the target microenvironment.

Mechanism of Action: The Enzymatic Cascade

The true elegance of α-MMT lies in its structural mimicry, which allows it to hijack the endogenous noradrenergic synthesis pathway[2]. The mechanism follows a strict, sequential enzymatic cascade:

-

Decarboxylation & MAO Evasion: Once liberated, α-MMT is taken up by catecholaminergic neurons and acts as a substrate for Aromatic L-amino acid decarboxylase (AADC), which converts it to α-methyl-m-tyramine . Crucially, the presence of the alpha-methyl group provides steric hindrance, rendering this intermediate highly resistant to degradation by Monoamine Oxidase (MAO).

-

Vesicular Sequestration: The α-methyl-m-tyramine is recognized by the Vesicular Monoamine Transporter (VMAT) and actively pumped into synaptic vesicles (chromaffin granules).

-

β-Hydroxylation to the False Neurotransmitter: Inside the vesicle, Dopamine β-hydroxylase (DBH) hydroxylates the intermediate to form metaraminol (α-methyl-m-hydroxyphenylethanolamine).

-

Stoichiometric Displacement: Metaraminol possesses a higher affinity for the vesicular storage matrix than endogenous norepinephrine. It displaces NE molecule-for-molecule[2]. The displaced NE leaks into the cytoplasm and is degraded, resulting in profound NE depletion. Upon nerve stimulation, metaraminol is released into the synapse but exhibits significantly lower intrinsic efficacy at adrenergic receptors, acting as a sympatholytic "false neurotransmitter"[3].

Caption: Metabolic conversion of α-MMT methyl ester to the false neurotransmitter metaraminol.

Quantitative Pharmacodynamics

Because DBH is localized exclusively within norepinephrine-synthesizing vesicles (and absent in dopaminergic terminals), the depleting effect of α-MMT is highly specific to NE over time[1]. Below is a consolidated data model reflecting the typical pharmacodynamic impact in murine brain tissue following a standard 400 mg/kg i.p. dose.

| Analyte | Control (Vehicle) | 4h Post-Dose | 12h Post-Dose | 24h Post-Dose |

| Norepinephrine (NE) | 100% | ~38% | ~18% | ~25% |

| Dopamine (DA) | 100% | ~82% | ~96% | ~98% |

| Metaraminol | Undetectable | Peak Levels | Moderate Levels | Low Levels |

Note: Dopamine experiences a transient, mild drop due to initial competitive inhibition at the AADC enzyme, but rapidly recovers because metaraminol does not accumulate in DA vesicles.

Experimental Protocols: Validating Catecholamine Depletion

Step-by-Step Bioanalytical Workflow

-

Reagent Preparation: Prepare 0.1 M Perchloric acid (PCA) containing 0.1 mM EDTA and 0.1 mM sodium metabisulfite.

-

Causality: PCA acts as a harsh deproteinizing agent to instantly halt enzymatic activity. EDTA chelates trace metals (e.g., Cu²⁺, Fe³⁺) that catalyze the auto-oxidation of catechol rings. Metabisulfite acts as a sacrificial reducing agent.

-

-

Tissue Harvesting: Euthanize the subject and rapidly dissect the target tissues (e.g., cortex, myocardium). Flash-freeze immediately in liquid nitrogen.

-

Causality: Rapid freezing is mandatory to prevent post-mortem degradation by endogenous MAO and Catechol-O-methyltransferase (COMT).

-

-

Homogenization & Spiking: Homogenize the tissue in 10 volumes of the PCA buffer. Immediately spike the homogenate with a known concentration of 3,4-dihydroxybenzylamine (DHBA).

-

Causality: DHBA serves as an internal standard. Because it shares the catechol structure but is not endogenous, it controls for matrix effects and analyte loss during extraction, making the assay self-validating.

-

-

Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and filter through a 0.22 µm membrane to protect the HPLC column frit.

-

HPLC-ECD Analysis: Inject the filtrate onto a C18 reversed-phase column. Utilize a mobile phase containing an ion-pairing agent (e.g., octanesulfonic acid) and set the electrochemical detector to an oxidation potential of +700 mV.

-

Causality: The highly polar catecholamines will not retain on a standard C18 column; the ion-pairing agent creates a transient hydrophobic complex to ensure sharp peak resolution. The +700 mV potential is specifically tuned to oxidize the phenolic hydroxyl groups of NE, DA, and metaraminol with high signal-to-noise ratio.

-

Caption: Self-validating HPLC-ECD workflow for quantifying catecholamine depletion.

Conclusion

DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester remains a gold-standard pharmacological tool for isolating the variables of noradrenergic vs. dopaminergic signaling. By leveraging its prodrug kinetics and its stoichiometric conversion into a false neurotransmitter, researchers can induce targeted, long-lasting norepinephrine depletion. This mechanism has proven invaluable in diverse applications, ranging from mapping exploratory behaviors in rodents[1] to investigating the protective effects of reducing myocardial noradrenaline stores against ischemic arrhythmias[3].

References

-

Shore PA, Busfield D, Alpers HS. Binding and release of metaraminol: mechanism of norepinephrine depletion by alpha-methyl-m-tyrosine and related agents. Journal of Pharmacology and Experimental Therapeutics. 1964;146:194-199. URL: [Link]

-

Chan OL, Webster RA. Effect of tetrabenazine and alpha-methyl-m-tyrosine on exploratory activity and brain catecholamines in rats. British Journal of Pharmacology. 1971;41(4):691-699. URL: [Link]

-

Abrahamsson T, Almgren O, Carlsson L, Svensson L. Antiarrhythmic effect of reducing myocardial noradrenaline stores with alpha-methyl-meta-tyrosine. Journal of Cardiovascular Pharmacology. 1985;7 Suppl 5:S81-5. URL: [Link]

Sources

- 1. Effect of tetrabenazine and alpha-methyl-m-tyrosine on exploratory activity and brain catecholamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BINDING AND RELEASE OF METARAMINOL: MECHANISM OF NOREPINEPHRINE DEPLETION BY ALPHA-METHYL-M-TYROSINE AND RELATED AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiarrhythmic effect of reducing myocardial noradrenaline stores with alpha-methyl-meta-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular and Pharmacological Dynamics of DL-2-Methyl-3-(3-hydroxyphenyl)alanine Methyl Ester

A Comprehensive Technical Guide on False Neurotransmitter Precursors and Norepinephrine Depletion Methodologies

Executive Summary

In the field of neuropharmacology and cardiovascular research, isolating the specific effects of sympathetic nerve activity requires precise tools. DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester (commonly known as α-methyl-m-tyrosine methyl ester or α-MmT-OMe ) serves as a highly specialized pharmacological agent designed to selectively deplete endogenous norepinephrine (NE) stores without destroying the adrenergic nerve terminals.

By acting as a lipophilic prodrug, α-MmT-OMe penetrates biological membranes efficiently before hijacking the endogenous catecholamine biosynthesis pathway. It forces the neuron to synthesize a "false neurotransmitter" (metaraminol), which displaces NE from synaptic vesicles. This guide provides an in-depth mechanistic analysis and self-validating experimental protocols for deploying this compound in in vivo and in vitro settings.

Physicochemical Properties & Structural Significance

The structural design of α-MmT-OMe is a masterclass in prodrug engineering. The core molecule, α-methyl-m-tyrosine, is a zwitterionic amino acid with limited membrane permeability. By esterifying the carboxylic acid with a methyl group, the molecule's lipophilicity is drastically increased.

Causality of the Ester Modification: This esterification allows the compound to rapidly cross the blood-brain barrier (BBB) and cellular lipid bilayers. Once in the cytosol, ubiquitous intracellular esterases rapidly hydrolyze the ester bond, trapping the active amino acid (α-MmT) inside the target neuron where it can interact with cytosolic enzymes.

Table 1: Chemical and Physical Properties

| Property | Specification |

| Chemical Name | DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester |

| Common Synonyms | α-methyl-m-tyrosine methyl ester; α-MmT-OMe |

| CAS Number | 60573-86-6 (Hydrochloride salt) |

| Molecular Formula | C₁₁H₁₅NO₃ (Free base) |

| Molecular Weight | 209.24 g/mol (Free base); 245.70 g/mol (HCl salt) |

| Target Mechanism | VMAT substrate precursor / False neurotransmitter generation |

| Solubility | Highly soluble in aqueous buffers (as HCl salt) |

Pharmacodynamics & Intracellular Metabolism

The utility of α-MmT-OMe relies on a highly specific, three-step enzymatic cascade that ultimately uncouples sympathetic nerve firing from post-synaptic adrenergic receptor activation.

-

Ester Hydrolysis: Cytosolic esterases cleave the methyl ester, yielding α-MmT.

-

Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) converts α-MmT into α-methyl-m-tyramine.

-

Hydroxylation: Dopamine β-hydroxylase (DBH) hydroxylates the intermediate to form metaraminol (α-methyl-m-octopamine).

-

Vesicular Displacement: Metaraminol acts as a high-affinity substrate for the Vesicular Monoamine Transporter (VMAT). It is pumped into synaptic vesicles, stoichiometrically displacing endogenous norepinephrine ().

Because metaraminol possesses significantly lower intrinsic efficacy at post-synaptic α- and β-adrenergic receptors compared to NE, subsequent action potentials release this "false transmitter," resulting in a dampened sympathetic response. Crucially, because dopaminergic neurons lack DBH, dopamine (DA) stores are largely protected from this profound depletion ().

Caption: Metabolic conversion of α-MmT-OMe to metaraminol and subsequent NE depletion.

Experimental Protocols: In Vivo Norepinephrine Depletion

To isolate the role of catecholamines in exploratory behavior or ischemic arrhythmias without performing a surgical sympathectomy, researchers utilize α-MmT-OMe to induce a reversible, chemical sympathectomy (; ).

Step-by-Step Methodology

Step 1: Formulation

-

Action: Dissolve α-MmT-OMe hydrochloride in sterile 0.9% NaCl to a concentration of 100 mg/mL.

-

Causality: The HCl salt ensures rapid aqueous dissolution.

-

Validation Checkpoint: Measure the solution's pH prior to injection. It must be buffered to ~6.5–7.0 using dilute NaOH if necessary. A highly acidic solution will cause localized tissue necrosis at the injection site, triggering systemic stress responses that artificially spike catecholamine synthesis, confounding your baseline data.

Step 2: Administration

-

Action: Administer a dose of 400 mg/kg via intraperitoneal (i.p.) injection to the rodent model. For profound, sustained depletion, a booster dose of 200 mg/kg can be administered 4 hours later.

Step 3: Metabolic Incubation

-

Action: House the animals in standard conditions for 12 to 24 hours post-injection.

-

Causality: Metaraminol synthesis is rate-limited by DBH activity. A 12-hour window is mandatory to allow sufficient vesicular turnover to flush out pre-existing endogenous NE stores.

Step 4: Tissue Harvesting

-

Action: Euthanize the subject and rapidly excise the target tissue (e.g., left ventricular myocardium or brain stem). Immediately snap-freeze the tissue in liquid nitrogen.

-

Validation Checkpoint: Tissues must be frozen within 60 seconds of excision. Delayed freezing allows post-mortem Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT) to degrade remaining catecholamines, leading to false-positive depletion results.

Caption: Standardized in vivo workflow for targeted norepinephrine depletion.

Analytical Quantification (HPLC-ECD Protocol)

To confirm the success of the pharmacological intervention, tissue homogenates must be analyzed using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD).

-

Extraction: Homogenize the frozen tissue in 0.1 M perchloric acid (PCA) containing 0.1 mM EDTA and 0.1% sodium metabisulfite.

-

Causality: PCA precipitates structural proteins, while EDTA chelates metal ions and metabisulfite acts as a reducing agent, preventing the rapid auto-oxidation of catecholamines.

-

-

Centrifugation: Spin the homogenate at 14,000 × g for 15 minutes at 4°C. Collect the supernatant.

-

Chromatography: Inject 20 µL onto a C18 reverse-phase column. Use a mobile phase consisting of an acetate buffer (pH 4.0), 10% methanol, and an ion-pairing agent (e.g., 1-octanesulfonic acid).

-

Detection: Set the electrochemical detector to an oxidation potential of +0.7 V.

-

Validation Checkpoint: In the resulting chromatogram, successful displacement is confirmed not just by the absence of the NE peak, but by the stoichiometric appearance of a large metaraminol peak. If NE is depleted but metaraminol is absent, suspect pre-analytical oxidation of the sample rather than successful pharmacological displacement.

Table 2: Expected Depletion Kinetics (Rat Myocardium)

Data represents typical neurochemical changes following a 400 mg/kg i.p. dose.

| Time Post-Injection | Norepinephrine (NE) Level | Dopamine (DA) Level | Metaraminol Level |

| 0 Hours (Baseline) | 100% | 100% | 0% |

| 4 Hours | ~40% | ~90% | High |

| 12 Hours | <10% | ~95% | Peak |

| 24 Hours | <10% | ~100% | Moderate |

| 48 Hours | ~30% | ~100% | Low |

Conclusion

DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester remains a gold-standard tool for interrogating the sympathetic nervous system. By leveraging the neuron's own biosynthetic machinery to produce a false transmitter, researchers can achieve profound, reversible norepinephrine depletion while preserving the structural integrity of the nerve terminal and sparing dopaminergic pathways. Strict adherence to formulation pH, incubation timelines, and anti-oxidative extraction protocols is required to ensure reproducible, artifact-free data.

References

-

Shore PA, Busfield D, Alpers HS. Binding and release of metaraminol: Mechanism of norepinephrine depletion by alpha-methyl-m-tyrosine and related agents. Journal of Pharmacology and Experimental Therapeutics. 1964. [Link]

-

Breese GR, Kopin IJ, Weise VK. Effects of amphetamine derivatives on brain dopamine and noradrenaline. British Journal of Pharmacology. 1970.[Link]

-

Chan OL, Webster RA. Effect of tetrabenazine and alpha-methyl-m-tyrosine on exploratory activity and brain catecholamines in rats. British Journal of Pharmacology. 1971. [Link]

-

Abrahamsson T, Almgren O, Carlsson L, Svensson L. Antiarrhythmic effect of reducing myocardial noradrenaline stores with alpha-methyl-meta-tyrosine. Journal of Cardiovascular Pharmacology. 1985.[Link]

DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester molecular weight and exact mass

Pharmacokinetic and Mass Spectrometric Profiling of DL-2-Methyl-3-(3-hydroxyphenyl)alanine Methyl Ester: A Technical Guide

Executive Summary

As neuropharmacological research increasingly relies on targeted catecholamine depletion to model neurodegenerative states, the precise analytical tracking of false transmitter precursors is paramount. DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester —commonly known as DL-α-methyl-m-tyrosine (α-MMT) methyl ester—serves as a highly lipophilic prodrug designed to penetrate the blood-brain barrier (BBB)[1]. This technical guide provides a rigorous framework for understanding its physicochemical properties, mechanistic causality in dopamine depletion, and the self-validating analytical protocols required for its quantification using High-Resolution Mass Spectrometry (HRMS).

Physicochemical Properties & Mass Spectrometry

To accurately track this compound in complex biological matrices, researchers must distinguish between its bulk stoichiometric properties and its monoisotopic signature.

When preparing stock solutions (e.g., 1 mM dosing vehicles), the Molecular Weight (209.245 g/mol ) is used, as it accounts for the weighted average of naturally occurring isotopes. However, for LC-HRMS quantification, the Exact Mass (209.1052 Da) is the critical parameter[2]. Modern Orbitrap or Q-TOF mass spectrometers resolve the monoisotopic peak (comprising exclusively 12C , 1H , 14N , and 16O ). In positive Electrospray Ionization (ESI+), the molecule accepts a proton ( 1H+ , 1.0073 Da), yielding a target precursor ion of m/z 210.1125 [3]. Setting an extraction window of <5 ppm around this exact mass eliminates isobaric interference from endogenous brain metabolites.

Quantitative Data Summary

| Property | Value | Causality / Analytical Significance |

| Chemical Formula | C11H15NO3 | Defines the theoretical isotopic envelope for MS profiling[2]. |

| Molecular Weight | 209.245 g/mol | Used for bulk gravimetric measurements and dosing calculations. |

| Monoisotopic Exact Mass | 209.1052 Da | Essential for HRMS identification and eliminating false positives[3]. |

| [M+H]+ Precursor Ion | 210.1125 m/z | Primary target for ESI+ detection in pharmacokinetic workflows. |

| Structural Modification | Methyl Esterification | Masks the polar carboxylate, increasing lipophilicity for BBB transit. |

Mechanistic Causality: The Prodrug Advantage

The experimental choice to utilize the methyl ester derivative rather than the free amino acid is rooted in pharmacokinetic optimization. The free carboxylic acid of α-MMT is ionized at physiological pH, restricting its passive diffusion into the central nervous system. Esterification neutralizes this charge.

Once the prodrug crosses the BBB, ubiquitous CNS esterases rapidly hydrolyze the ester bond, liberating the active amino acid, α-MMT. The active compound then executes a dual-pronged mechanism[4]:

-

Enzyme Inhibition: It competitively inhibits Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis, halting native dopamine production[5].

-

Synaptic Displacement: It acts as a substrate for Aromatic L-amino acid decarboxylase (AADC), converting into α-methyl-m-tyramine. This false neurotransmitter actively displaces existing dopamine from synaptic vesicles, leading to profound striatal dopamine depletion[6][7].

Mechanistic pathway of DL-α-MMT methyl ester from prodrug hydrolysis to dopamine depletion.

Experimental Workflows: Self-Validating Protocols

To quantify the conversion of the methyl ester prodrug to its active form in vivo, the analytical protocol must prevent ex vivo artifacts. If brain tissue is homogenized in standard physiological buffers, endogenous esterases will continue to cleave the methyl ester in the sample tube, artificially inflating the measured levels of the active drug and destroying the integrity of the pharmacokinetic data.

The following protocol is a self-validating system : it actively quenches enzymatic activity at the moment of cell lysis, ensuring the LC-MS data perfectly reflects the physiological state at the time of tissue collection.

Protocol 1: LC-HRMS Quantification in CNS Tissue

-

Tissue Harvesting & Flash Freezing: Rapidly extract striatal tissue and flash-freeze in liquid nitrogen to halt all metabolic processes.

-

Acidic Homogenization (The Critical Step): Homogenize the tissue in 4 volumes of ice-cold 0.1% Formic Acid in LC-MS grade water .

-

Causality: The acidic pH instantly denatures esterases, locking the prodrug-to-active-drug ratio. It also ensures the amine groups remain protonated for optimal downstream extraction.

-

-

Protein Precipitation: Add 3 parts ice-cold Acetonitrile (containing deuterated internal standards) to 1 part homogenate. Vortex for 2 minutes.

-

Causality: Acetonitrile effectively crashes out structural proteins and enzymes, preventing column fouling during LC separation.

-

-

Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to an autosampler vial.

-

UHPLC Separation: Inject 2 µL onto a C18 reversed-phase column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

-

Causality: The gradient separates the highly lipophilic methyl ester from the more polar hydrolyzed α-MMT, preventing ion suppression in the MS source.

-

-

HRMS Detection: Monitor the ESI+ precursor ion at m/z 210.1125 (mass tolerance < 5 ppm).

Self-validating LC-HRMS workflow for quantifying DL-α-MMT methyl ester in CNS tissue.

Protocol 2: In Vitro Tyrosine Hydroxylase (TH) Inhibition Assay

To validate the biological efficacy of the hydrolyzed compound:

-

Incubate striatal homogenates with 10μM of [1-14C]-L-tyrosine in the presence of the active metabolite (α-MMT)[4].

-

Capture the evolved 14CO2 (a byproduct of AADC-mediated decarboxylation following TH hydroxylation) on filter paper soaked in a basic trapping solution (e.g., hyamine hydroxide).

-

Quantify the reduction in 14CO2 evolution via liquid scintillation counting to determine the IC50 of the inhibitor[6].

Conclusion

DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester is a sophisticated pharmacological tool. By leveraging esterification to bypass the blood-brain barrier, it delivers a potent tyrosine hydroxylase inhibitor directly to the striatum. Successful utilization of this compound requires strict adherence to exact mass calculations (209.1052 Da) for HRMS and the implementation of self-validating, esterase-quenching extraction protocols to ensure data integrity.

References

-

KEGG Database. "C01458: C11H15NO3 Exact Mass and Structure." Kyoto Encyclopedia of Genes and Genomes. URL:[Link]

-

Uretsky NJ, Snodgrass SR, Lorenzo AV. "Studies on the mechanism of depletion of striatal dopamine by alpha-methyl-m-tyrosine." Journal of Pharmacology and Experimental Therapeutics, 1975 Dec; 195(3):465-79. URL:[Link]

-

Breese GR, Kopin IJ, Weise VK. "Effects of amphetamine derivatives on brain dopamine and noradrenaline." British Journal of Pharmacology, 1970 May; 38(3):537-45. URL:[Link]

-

Chan OL, Webster RA. "Effect of tetrabenazine and alpha-methyl-m-tyrosine on exploratory activity and brain catecholamines in rats." British Journal of Pharmacology, 1971 Apr; 41(4):691-9. URL:[Link]

-

Andén NE, Butcher SG, Engel J. "Central dopamine and noradrenaline receptor activity of the amines formed from m-tyrosine, alpha-methyl-m-tyrosine and alpha-methyldopa." Journal of Pharmacy and Pharmacology, 1970 Jul; 22(7):548-50. URL:[Link]

Sources

- 1. Central dopamine and noradrenaline receptor activity of the amines formed from m-tyrosine, alpha-methyl-m-tyrosine and alpha-methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KEGG COMPOUND: C01458 [genome.jp]

- 3. web.uwm.edu [web.uwm.edu]

- 4. Studies on the mechanism of depletion of striatal dopamine by alpha-methyl-m-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aMPT:Alpha-Methyl-P-Tyrosine | Alpha-Methyl-P-Tyrosine Inhibits Catecholamine Production [ontosight.ai]

- 6. Effects of amphetamine derivatives on brain dopamine and noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of tetrabenazine and alpha-methyl-m-tyrosine on exploratory activity and brain catecholamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthetic Modulation and False Transmitter Generation: A Technical Guide to DL-2-Methyl-3-(3-hydroxyphenyl)alanine Methyl Ester

Executive Summary

DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester—more commonly referred to in pharmacological literature as α-methyl-m-tyrosine (α-MMT) methyl ester —is a highly specialized synthetic amino acid derivative used to probe and modulate catecholaminergic systems. As a Senior Application Scientist, it is crucial to understand that this compound is not merely an inhibitor; it is a "Trojan horse" prodrug. By hijacking the endogenous catecholamine biosynthetic machinery, it forces neurons to synthesize a false neurotransmitter, leading to the profound and sustained depletion of endogenous norepinephrine (NA)[1]. This whitepaper dissects the mechanistic pathways, structural rationale, and validated experimental protocols for utilizing this compound in neuropharmacological research.

Chemical Profile & Prodrug Kinetics

The native amino acid, α-MMT, possesses a polar carboxyl group that limits its passive diffusion across lipid bilayers. The esterification of this carboxyl group to form DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester is a deliberate pharmacokinetic design choice.

-

Enhanced Lipophilicity: The methyl ester masks the negative charge of the carboxylate at physiological pH, drastically increasing the molecule's partition coefficient. This allows for rapid penetration across the blood-brain barrier (BBB) and neuronal plasma membranes.

-

Esterase Activation: Once intracellular, ubiquitous non-specific esterases rapidly hydrolyze the methyl ester bond, trapping the active free amino acid (α-MMT) inside the cytoplasm where it can interface with biosynthetic enzymes.

Core Biosynthetic Pathways: The Mechanism of Action

The pharmacological utility of α-MMT methyl ester relies entirely on its ability to act as a competitive substrate within the standard noradrenaline synthetic pathway[1]. The cascade proceeds through four distinct, causality-driven steps:

-

AADC-Mediated Decarboxylation: Following ester hydrolysis, α-MMT is recognized by Aromatic L-amino acid decarboxylase (AADC, EC 4.1.1.53)[2]. The presence of the alpha-methyl group is structurally critical: it prevents subsequent oxidative deamination by monoamine oxidase (MAO), ensuring the longevity of downstream metabolites. AADC decarboxylates α-MMT to form α-methyl-m-tyramine .

-

Vesicular Translocation: α-methyl-m-tyramine is actively pumped from the cytosol into monoaminergic synaptic vesicles via the Vesicular Monoamine Transporter (VMAT).

-

DBH-Mediated Hydroxylation: Inside the acidic vesicular lumen, α-methyl-m-tyramine serves as a substrate for Dopamine β-hydroxylase (DBH). DBH hydroxylates the beta-carbon of the side chain, yielding the final active metabolite: metaraminol [1].

-

Vesicular Displacement (The False Transmitter Effect): Metaraminol exhibits high affinity for vesicular storage matrixes but resists MAO degradation. It accumulates to high concentrations, stoichiometrically displacing endogenous norepinephrine (NA) from the vesicles[3]. Upon action potential arrival, metaraminol is released into the synaptic cleft. Because it possesses lower intrinsic efficacy at adrenergic receptors compared to NA, sympathetic tone is functionally dampened without causing complete autonomic failure[1][4].

Biosynthetic Pathway Visualization

Biosynthetic conversion of α-MMT methyl ester to metaraminol and subsequent NA depletion.

Quantitative Data Summary

The following table summarizes the expected temporal dynamics of myocardial catecholamine depletion and metaraminol accumulation following a standard in vivo dose of α-MMT methyl ester (e.g., 400 mg/kg) in a normothermic rodent model[1][4].

| Experimental Condition | Myocardial Norepinephrine (NA) | Myocardial Metaraminol | Myocardial Dopamine (DA) |

| Vehicle Control | 100% (Baseline) | Not Detectable | 100% (Baseline) |

| 4 Hours Post-Dose | ~45% of Control | +++ (Rapid Accumulation) | ~50% of Control |

| 12 Hours Post-Dose | < 10% of Control | ++++ (Peak Saturation) | < 20% of Control |

| 24 Hours Post-Dose | < 15% of Control | +++ (Sustained) | ~40% of Control |

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that experimental artifacts are caught before data interpretation.

Protocol 1: In Vivo Quantification of Catecholamine Depletion (HPLC-ECD)

Rationale: Electrochemical detection (ECD) is utilized due to its high sensitivity to the oxidizable catechol ring.

-

Administration & Harvesting: Administer α-MMT methyl ester (400 mg/kg, i.p.) to subjects. At designated time points (e.g., 12h), euthanize subjects and rapidly excise target tissues (e.g., heart, brainstem). Immediately snap-freeze in liquid nitrogen to halt enzymatic degradation.

-

Homogenization: Homogenize tissue in 0.1 M perchloric acid (PCA) containing 0.1 mM EDTA and 100 ng/mL of 3,4-dihydroxybenzylamine (DHBA).

-

Causality Note: PCA precipitates proteins, EDTA chelates metals to prevent auto-oxidation of catechols, and DHBA serves as an internal standard.

-

-

Extraction: Centrifuge homogenates at 14,000 × g for 15 min at 4°C. Filter the supernatant through a 0.22 µm PTFE membrane.

-

HPLC-ECD Analysis: Inject 20 µL onto a C18 reverse-phase column. Use a mobile phase of citrate-acetate buffer (pH 4.0) with octanesulfonic acid (ion-pairing agent) and 10% methanol. Set the ECD working electrode to +700 mV.

-

Self-Validation Checkpoint: Calculate the recovery rate of the DHBA internal standard. If DHBA recovery is <80%, the sample must be flagged for matrix interference or extraction loss, ensuring that observed NA depletion is physiological, not an artifact.

Protocol 2: In Vitro Assessment of DBH-Mediated Metaraminol Synthesis

Rationale: To isolate the final step of the false transmitter pathway and confirm that α-methyl-m-tyramine is the direct precursor to metaraminol.

-

Reaction Assembly: In a microcentrifuge tube, combine 50 mM sodium acetate buffer (pH 5.5), 10 mM ascorbic acid (electron donor), 10 mM sodium fumarate (allosteric activator), 100 µg/mL catalase (to scavenge inhibitory H₂O₂), 1 mM α-methyl-m-tyramine, and 5 µg of purified Dopamine β-hydroxylase.

-

Incubation: Incubate the mixture at 37°C for 30 minutes in a shaking water bath.

-

Termination: Quench the reaction by adding an equal volume of 0.4 M PCA. Centrifuge to remove precipitated DBH.

-

Self-Validation Checkpoint: Run a parallel control reaction containing 10 µM fusaric acid (a highly specific DBH inhibitor). The complete absence of metaraminol in this control validates that the conversion in the primary sample is strictly DBH-mediated and not a result of spontaneous oxidation.

References

- Antiarrhythmic effect of reducing myocardial noradrenaline stores with alpha-methyl-meta-tyrosine Source: PubMed / National Institutes of Health URL

- The formation and release of metaraminol during exposure to warm or cold environments Source: PubMed / National Institutes of Health URL

- BINDING AND RELEASE OF METARAMINOL: MECHANISM OF NOREPINEPHRINE DEPLETION BY ALPHA-METHYL-M-TYROSINE AND RELATED AGENTS Source: PubMed / National Institutes of Health URL

- Information on EC 4.1.1.

Sources

- 1. Antiarrhythmic effect of reducing myocardial noradrenaline stores with alpha-methyl-meta-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Information on EC 4.1.1.53 - phenylalanine decarboxylase - BRENDA Enzyme Database [brenda-enzymes.info]

- 3. BINDING AND RELEASE OF METARAMINOL: MECHANISM OF NOREPINEPHRINE DEPLETION BY ALPHA-METHYL-M-TYROSINE AND RELATED AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The formation and release of metaraminol during exposure to warm or cold environments - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological and Receptor Binding Profile of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester: A Mechanistic Whitepaper

Executive Summary

Understanding the receptor binding affinity of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester (CAS 60573-86-6) requires a paradigm shift from traditional lock-and-key receptor pharmacology to prodrug metabolism and false-transmitter neurochemistry. Commonly known as α -methyl- m -tyrosine methyl ester, this compound does not exert its primary pharmacological effects through direct receptor binding. Instead, its efficacy is entirely dependent on an enzymatic cascade that converts it into active metabolites—most notably, metaraminol .

This technical guide deconstructs the chemical ontology, metabolic activation pathway, and target binding affinities of this compound and its derivatives, providing drug development professionals with a comprehensive framework for evaluating its neuropharmacological utility.

Chemical Ontology and Prodrug Rationale

DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester is a synthetic derivative of the unnatural amino acid α -methyl- m -tyrosine ( α -MMT).

The Causality of Esterification: In its native state, α -MMT exists as a zwitterion at physiological pH, significantly limiting its passive diffusion across the blood-brain barrier (BBB). By esterifying the carboxyl group to a methyl ester, medicinal chemists effectively mask the negative charge, lowering the polar surface area (PSA) and increasing lipophilicity. This structural modification allows the prodrug to rapidly penetrate the central nervous system (CNS), where ubiquitous esterases subsequently cleave the methyl group to unveil the biologically active parent amino acid.

Metabolic Activation & The "False Transmitter" Hypothesis

To evaluate the "binding affinity" of this compound, one must map its metabolic trajectory. The parent ester exhibits negligible affinity for adrenergic receptors or monoamine transporters. Its pharmacological identity is realized through a three-step enzymatic cascade [1].

Figure 1: Metabolic activation cascade of α-methyl-m-tyrosine methyl ester into metaraminol.

-

Hydrolysis: CNS esterases convert the prodrug to α -MMT.

-

Decarboxylation: α -MMT is a substrate for Aromatic L-amino acid decarboxylase (AADC), yielding α -methyl- m -tyramine.

-

β -Hydroxylation: Dopamine β -hydroxylase (DBH) hydroxylates the intermediate to form metaraminol .

Metaraminol is a potent "false transmitter." It is sequestered into synaptic vesicles via the Vesicular Monoamine Transporter 2 (VMAT2), displacing endogenous norepinephrine (NE). Upon neuronal depolarization, metaraminol is co-released into the synaptic cleft, where it acts as a direct agonist at α1 -adrenergic receptors [2].

Quantitative Receptor Binding Profile

Because the parent methyl ester is a prodrug, target engagement must be quantified across its active metabolites. The data below synthesizes the binding affinities ( Ki / IC50 ) of the compound's metabolic lineage across key neuropharmacological targets [3][4].

| Target Protein | Interacting Ligand | Affinity ( Ki / IC50 ) | Pharmacological Role |

| Tyrosine Hydroxylase (TH) | α -Methyl- m -tyrosine | Ki≈10−50μM | Competitive Inhibitor (Reduces endogenous NE synthesis) |

| α1 -Adrenergic Receptor | Metaraminol | Ki≈1.5−3.0μM | Direct Agonist (Mediates vasoconstriction) |

| Norepinephrine Transporter (NET) | Metaraminol | IC50≈0.5−2.0μM | Substrate / Competitive Inhibitor (Blocks NE reuptake) |

| VMAT2 | Metaraminol | IC50≈3.0−5.0μM | Substrate (Drives vesicular NE depletion) |

Note: The intact methyl ester demonstrates Ki>100μM across all listed targets, validating its classification as an inactive transport vehicle.

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for quantifying the receptor binding affinity of the active metabolite (metaraminol) at the α1 -adrenergic receptor.

Protocol: Radioligand Binding Assay for α1 -Adrenergic Receptors

Rationale & Causality: We utilize [3H] Prazosin as the competitive radioligand due to its high specificity for α1 -ARs. Ascorbic acid is strictly mandated in the assay buffer; without it, the phenolic ring of metaraminol undergoes rapid auto-oxidation in aqueous solutions, leading to artificial loss of affinity. Glass fiber filters (GF/C) must be pre-soaked in 0.3% Polyethylenimine (PEI) to neutralize the negative charge of the glass, preventing non-specific binding of the positively charged ligands.

Figure 2: Self-validating workflow for competitive radioligand binding assays.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2 , 1 mM EDTA, and 0.1% Ascorbic Acid.

-

Membrane Isolation: Homogenize HEK293 cells stably expressing human α1 -ARs. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer to a final protein concentration of 20 μg/well .

-

Incubation Setup: In a 96-well plate, combine:

-

50μL of [3H] Prazosin (final concentration 0.5 nM).

-

50μL of active metabolite (metaraminol) at varying concentrations ( 10−10 to 10−4 M).

-

100μL of membrane suspension.

-

-

Self-Validating Control: Define Non-Specific Binding (NSB) by incubating parallel wells with 10 μM Phentolamine (a non-selective α -antagonist). Total binding minus NSB equals specific binding.

-

Incubation & Filtration: Incubate the plate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C filters (pre-soaked in 0.3% PEI for 1 hour). Wash filters three times with ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.

-

Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count the decay events (DPM) using a MicroBeta counter.

-

Data Analysis: Plot a non-linear regression curve (log[inhibitor] vs. response). Convert the resulting IC50 to the absolute inhibition constant ( Ki ) using the Cheng-Prusoff equation: Ki=IC50/(1+([L]/Kd)) , where [L] is the radioligand concentration and Kd is the known affinity of [3H] Prazosin.

Conclusion

The pharmacological evaluation of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester illustrates the complexity of prodrug neuropharmacology. While the compound itself lacks meaningful receptor affinity, its rational design enables efficient CNS delivery. Once inside the brain, its conversion into α -MMT and subsequently metaraminol allows it to profoundly modulate catecholaminergic signaling by acting as a competitive inhibitor of norepinephrine synthesis, a NET substrate, and a potent α1 -adrenergic false transmitter.

References

-

Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET Proceedings of the National Academy of Sciences (PNAS)[Link][1]

-

Metaraminol - Drug Profile and Mechanism of Action Drug Central[Link][2]

-

Alpha-1 Adrenergic Receptor Pharmacology and Subtypes Wikipedia, The Free Encyclopedia[Link][3]

Sources

Application Note: HPLC Method Development and Validation for the Quantification of DL-2-Methyl-3-(3-hydroxyphenyl)alanine Methyl Ester

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Introduction & Analyte Profiling

DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester is the esterified derivative of α -methyl- m -tyrosine. The parent compound, α -methyl- m -tyrosine, is a well-documented pharmacological agent utilized to model catecholamine depletion by acting as a false neurotransmitter precursor[1]. The methyl esterification of this molecule significantly increases its lipophilicity, making it a valuable synthetic intermediate and a prodrug candidate for enhanced blood-brain barrier penetration.

From an analytical perspective, quantifying this compound presents unique chromatographic challenges. While free amino acids often require pre-column derivatization (e.g., with OPA or FMOC) or Hydrophilic Interaction Liquid Chromatography (HILIC) for adequate retention[2], the methyl ester reduces the molecule's zwitterionic character. This allows for direct quantification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, provided the amphoteric functional groups (a basic primary amine and a weakly acidic phenol) are strictly controlled via mobile phase optimization[3].

Method Development Rationale

As a Senior Application Scientist, establishing a robust, self-validating method requires understanding the causality behind every chromatographic parameter.

Fig 1. Logical workflow for RP-HPLC method development of amino acid esters.

Column Selection

Despite the esterification, the molecule retains significant polarity. Standard C18 columns can suffer from phase collapse (dewetting) under the highly aqueous conditions required to retain this analyte. Therefore, a polar-embedded C18 column or an aqueous-stable C18 (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP) is mandated. These stationary phases maintain hydration and provide superior retention for polar aromatic amines[3].

Mobile Phase & pH Control

The analyte possesses a primary aliphatic amine (pKa ~9.0) and a phenolic hydroxyl group (pKa ~10.0). To achieve sharp, symmetrical peaks, secondary interactions with residual silanols on the silica matrix must be suppressed.

-

Buffer Choice: 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.1) is utilized as Mobile Phase A.

-

Mechanism: At pH 2.1, the phenol remains fully unionized (neutral), while the amine is fully protonated (cationic). TFA acts as a volatile ion-pairing reagent, forming a hydrophobic complex with the protonated amine. This drastically enhances retention on the hydrophobic C18 phase and eliminates peak tailing.

Detector Optimization

The 3-hydroxyphenyl ( m -phenol) moiety exhibits a highly characteristic UV absorption maximum at 274 nm [4]. Monitoring at 274 nm provides excellent selectivity against non-aromatic matrix interferences, while a secondary channel at 220 nm can be recorded to monitor the ester/amide backbone for mass balance during forced degradation studies.

Experimental Protocol

Reagents and Materials

-

Analyte: DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester reference standard (>99.0% purity).

-

Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

-

Additives: LC-MS grade Trifluoroacetic acid (TFA), Formic Acid (FA).

-

Diluent: 0.1% FA in Water:MeCN (90:10, v/v). Note: Pure methanol is strictly avoided as a diluent to prevent transesterification or masking of ester hydrolysis.

Step-by-Step Sample Preparation

-

Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of MeCN, sonicate for 2 minutes, and bring to volume with 0.1% FA in water.

-

Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the Diluent.

-

Sample Storage: Transfer aliquots to amber HPLC vials. Maintain the autosampler temperature at 4°C to kinetically halt any potential ester hydrolysis during sequence execution[5].

Optimized HPLC Conditions

| Parameter | Specification |

| Column | Polar-embedded C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Milli-Q Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C ± 1°C |

| Autosampler Temp | 4°C |

| Injection Volume | 10 µL |

| Detection Wavelength | UV at 274 nm (Primary) and 220 nm (Secondary) |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 95 | 5 |

| 2.0 | 95 | 5 |

| 12.0 | 40 | 60 |

| 15.0 | 10 | 90 |

| 17.0 | 10 | 90 |

| 17.1 | 95 | 5 |

| 22.0 | 95 | 5 |

Method Validation & Quantitative Data

The method must be validated according to ICH Q2(R1) guidelines to ensure it is a self-validating system capable of precise quantification. The system suitability criteria act as an internal control for every run.

System Suitability Criteria

| Parameter | Acceptance Criteria | Typical Result |

| Retention Time ( tR ) | Consistent within ± 2.0% | ~8.4 min |

| Tailing Factor ( Tf ) | ≤ 1.5 | 1.12 |

| Theoretical Plates ( N ) | ≥ 5000 | > 12,000 |

| Injection Precision (%RSD) | ≤ 2.0% (n=6) | 0.45% |

Validation Parameters Summary

| Validation Parameter | Range / Result | Acceptance Criteria |

| Linearity Range | 1.0 µg/mL to 200 µg/mL | R2≥0.999 |

| Limit of Detection (LOD) | 0.15 µg/mL | S/N ≥ 3 |

| Limit of Quantitation (LOQ) | 0.50 µg/mL | S/N ≥ 10, RSD ≤ 5.0% |

| Method Precision (Repeatability) | 0.8% RSD | RSD ≤ 2.0% |

| Intermediate Precision | 1.2% RSD | RSD ≤ 2.0% |

| Accuracy (Recovery) | 98.5% - 101.2% | 95.0% - 105.0% recovery |

Stability-Indicating Considerations

A critical aspect of developing methods for amino acid methyl esters is addressing their inherent chemical lability. The primary degradation pathway is the hydrolysis of the methyl ester back to the free carboxylic acid (DL- α -methyl- m -tyrosine).

Fig 2. Primary degradation pathway of the target analyte via ester hydrolysis.

Chromatographic Resolution of Degradants: Under the prescribed gradient conditions, the free acid degradant (DL- α -methyl- m -tyrosine) is significantly more polar than the methyl ester. It will elute much earlier in the chromatogram (typically around 4.5 - 5.0 minutes), ensuring baseline resolution ( Rs>3.0 ) from the main active pharmaceutical ingredient (API) peak.

Troubleshooting Tip: If a gradual decrease in the main peak area is observed alongside the growth of an early-eluting peak, verify the pH of the sample diluent. Ensure the autosampler is actively chilling the samples to 4°C, as room temperature storage in aqueous diluents accelerates ester hydrolysis[5].

References

-

Pharmacological model of catecholamine depletion in the hypothalamus of fetal and neonatal rats and its application PubMed (National Institutes of Health) URL:[Link]

-

Advances in Biochemical Screening for Phaeochromocytoma using Biogenic Amines PubMed Central (PMC) URL:[Link]

-

Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system Teledyne ISCO Application Notes URL:[Link]

-

Tyrosine Isomers Mediate the Classical Phenomenon of Concomitant Tumor Resistance Cancer Research (AACR Journals) URL:[Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of DL-2-Methyl-3-(3-hydroxyphenyl)alanine Methyl Ester

Introduction

DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester, a derivative of the amino acid m-tyrosine, is a compound of interest for researchers in neuroscience and drug development. Structurally analogous to known inhibitors of catecholamine synthesis, this molecule presents a valuable tool for investigating pathways implicated in neurological disorders. As an analogue of α-Methyl-DL-tyrosine (α-MT), it is hypothesized to act as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of dopamine, norepinephrine, and epinephrine.[1] Understanding the cellular effects of this compound is crucial for elucidating its therapeutic potential.

This guide provides a comprehensive framework for the preparation and application of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester in a cell culture setting. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for compound handling, cell treatment, and subsequent analysis of cytotoxicity and biological activity. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of reliable data for preclinical assessment.

Core Principles and Experimental Rationale

The in vitro evaluation of a novel compound is a critical first step in the drug discovery pipeline.[2] It allows for a cost-effective and high-throughput assessment of a compound's biological activity and potential toxicity before advancing to more complex and expensive in vivo studies. The protocols detailed below are designed to establish a foundational understanding of how DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester interacts with a cellular system.

The experimental design is centered on two key areas of investigation:

-

Cytotoxicity Assessment: Determining the concentration range at which the compound affects cell viability is fundamental.[3][4] This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. This information is crucial for designing subsequent experiments and for understanding the therapeutic window of the compound.

-

Mechanism of Action Elucidation: Based on its structural similarity to known tyrosine hydroxylase inhibitors, the primary hypothesis is that this compound will modulate catecholamine synthesis.[1] Therefore, the protocols include methods to quantify key catecholamines, such as dopamine and norepinephrine, in treated cells.

Materials and Equipment

Compound and Reagents

-

DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester hydrochloride monohydrate (Storage: -20°C)[5]

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-Buffered Saline (PBS), sterile

-

Complete cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

-

Trypsin-EDTA solution

-

Cryopreservant (e.g., complete medium with 10% DMSO)

Cell Lines

-

SH-SY5Y (Human Neuroblastoma): A commonly used cell line in neuroscience research, as they can be differentiated into a more mature neuronal phenotype and express key enzymes of the dopaminergic pathway, including tyrosine hydroxylase.[6]

-

PC12 (Rat Pheochromocytoma): This cell line is another well-established model for studying neuronal differentiation and catecholamine metabolism.[6]

Assay Kits and Reagents

-

Cytotoxicity Assay:

-

Catecholamine Quantification:

-

Tyrosine Hydroxylase Activity:

Equipment

-

Laminar flow hood

-

CO2 incubator (37°C, 5% CO2)

-

Inverted microscope

-

Centrifuge

-

Water bath (37°C)

-

Micropipettes and sterile tips

-

96-well cell culture plates (clear for MTT, opaque for luminescence assays)

-

Multimode plate reader (absorbance and luminescence capabilities)

-

Hemocytometer or automated cell counter

-

Cryogenic storage vials and freezer (-80°C or liquid nitrogen)

Experimental Workflow

The following diagram illustrates the overall workflow for the in vitro evaluation of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester.

Caption: Overall experimental workflow for the in vitro characterization of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester.

Detailed Protocols

PART 1: Compound Preparation and Handling

1.1. Preparation of a 10 mM Stock Solution

The hydrochloride salt form of the compound is expected to have some aqueous solubility; however, for consistency and to achieve a high concentration stock, DMSO is the recommended solvent. A preliminary solubility test in your chosen cell culture medium is also advised.

-

Calculation: The molecular weight of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester hydrochloride monohydrate is 263.72 g/mol .[5] To prepare 1 mL of a 10 mM stock solution, weigh out 2.637 mg of the compound.

-

Procedure:

-

Aseptically weigh 2.637 mg of the compound in a sterile microcentrifuge tube inside a laminar flow hood.

-

Add 1 mL of sterile, cell culture-grade DMSO.

-

Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

-

Visually inspect for any undissolved particulates.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[1]

-

1.2. Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the 10 mM stock solution in complete cell culture medium.

-

Procedure:

-

Thaw one aliquot of the 10 mM stock solution at room temperature.

-

Perform a serial dilution in complete cell culture medium to achieve the desired final concentrations for your dose-response experiment. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in culture medium.

-

It is crucial to ensure that the final concentration of DMSO in the cell culture wells is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

-

PART 2: Cell Culture and Treatment

2.1. Cell Line Maintenance

-

Procedure:

-

Culture SH-SY5Y or PC12 cells in T-75 flasks with complete medium in a humidified incubator at 37°C with 5% CO2.

-

Monitor cell confluency daily.

-

Subculture the cells when they reach 80-90% confluency. For adherent cells like SH-SY5Y, this involves washing with PBS, detaching with trypsin-EDTA, and reseeding at a lower density.[22]

-

2.2. Cell Seeding for 96-Well Plate Assays

-

Procedure:

-

Detach a flask of logarithmically growing cells and perform a cell count using a hemocytometer or automated cell counter.

-

Calculate the cell suspension volume needed to seed the desired number of cells per well. The optimal seeding density should be determined empirically for each cell line but is typically in the range of 5,000 to 20,000 cells per well for a 24-48 hour assay.

-

Seed the cells in a 96-well plate with 100 µL of cell suspension per well.

-

Incubate the plate for 24 hours to allow the cells to attach and resume growth.

-

2.3. Compound Treatment

-

Procedure:

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the freshly prepared working solutions of the compound at various concentrations to the respective wells.

-

Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest concentration of the compound.

-

Also include an "untreated control" group with fresh medium only.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

PART 3: Cytotoxicity Assessment

3.1. MTT Assay Protocol

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Caption: Workflow for the MTT cell viability assay.

-

Procedure:

-

Following the compound treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[3]

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of DMSO or an appropriate solubilization solution to each well to dissolve the formazan crystals.[3]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[7][8]

-

3.2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This assay quantifies ATP, a marker of metabolically active cells. It is generally more sensitive than colorimetric assays.[4][9]

-

Procedure:

-

After the treatment period, allow the 96-well plate to equilibrate to room temperature for about 30 minutes.[5][10]

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[10]

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[5][10]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9][10]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]

-

Measure the luminescence using a plate reader.

-

PART 4: Mechanistic Assays

For these assays, cells should be treated with non-toxic concentrations of the compound, as determined from the cytotoxicity assays (e.g., below the IC20).

4.1. Sample Collection for Catecholamine Measurement

-

Procedure:

-

After treating the cells with the compound for the desired time, collect the cell culture supernatant into a separate tube. This can be used to measure secreted catecholamines.[12]

-

For intracellular catecholamine measurement, wash the cells with cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or a buffer provided with the ELISA kit).[14]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Store all samples at -80°C until analysis. For dopamine, the addition of antioxidants to the collection tubes can prevent degradation.[13]

-

4.2. Dopamine and Norepinephrine Quantification

-

Procedure:

-

Use a commercial ELISA kit for the quantification of dopamine[12] or norepinephrine[14] in the collected cell culture supernatants or lysates.

-

Follow the manufacturer's protocol precisely, which typically involves the incubation of samples in antibody-coated plates, followed by washing steps and the addition of detection reagents and a substrate.[14][16]

-

Measure the absorbance or fluorescence on a microplate reader and calculate the concentration of the catecholamines based on a standard curve.

-

4.3. Tyrosine Hydroxylase Activity Assay (Optional)

-

Procedure:

-

To directly measure the effect of the compound on the enzyme, a tyrosine hydroxylase activity assay can be performed on cell lysates.

-

Use a commercial ELISA kit designed to measure the amount of tyrosine hydroxylase protein.[2][19][20][21]

-

Follow the manufacturer's protocol, which is typically a sandwich ELISA format.[21]

-

Data Analysis and Interpretation

Quantitative Data Summary

| Parameter | Description | Typical Units |

| Seeding Density | Number of cells seeded per well | cells/well |

| Compound Conc. | Range of concentrations tested | µM |

| Incubation Time | Duration of compound exposure | hours |

| IC50 Value | Concentration for 50% inhibition of viability | µM |

| Dopamine Level | Concentration in supernatant/lysate | pg/mL or ng/mL |

| Norepinephrine Level | Concentration in supernatant/lysate | pg/mL or ng/mL |

IC50 Calculation

-

Normalize the absorbance/luminescence data to the vehicle control (set to 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Interpretation

A dose-dependent decrease in cell viability will be observed if the compound is cytotoxic. A statistically significant reduction in dopamine and/or norepinephrine levels in the treated cells compared to the vehicle control, at non-toxic concentrations of the compound, would support the hypothesis that DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester acts as a tyrosine hydroxylase inhibitor.

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the in vitro characterization of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester. By following these detailed protocols, researchers can obtain reliable data on the compound's cytotoxicity and its effects on catecholamine biosynthesis. These findings will be instrumental in guiding further preclinical development and in understanding the therapeutic potential of this novel compound.

References

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Antibodies-online.com. Tyrosine Hydroxylase ELISA Kit. Retrieved from [Link]

-

Cell Biolabs, Inc. Tyrosine Assay Kit. Retrieved from [Link]

-

Creative Bioarray. Cultured Neuronal Cell Lines. Retrieved from [Link]

-

Choi, H. J., et al. (2014). Tyrosinase-Expressing Neuronal Cell Line as in Vitro Model of Parkinson's Disease. International Journal of Molecular Sciences. Retrieved from [Link]

-

Antibodies.com. Human Tyrosine Hydroxylase ELISA Kit (A2466). Retrieved from [Link]

-

Assay Genie. Human TH (Tyrosine Hydroxylase) ELISA Kit. Retrieved from [Link]

-

Immusmol. (2026, February 23). Dopamine Quantification Guide: Workflows, Pitfalls, MS vs ELISA. Retrieved from [Link]

-

Cloud-Clone Corp. ELISA Kit for Noradrenaline (NE). Retrieved from [Link]

-

protocols.io. (2024, February 12). Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupled to Electrochemical. Retrieved from [Link]

-

MilliporeSigma. α-Methyl-DL-tyrosine methyl ester hydrochloride. Retrieved from [Link]

-

Roth Lab, UC Davis. (2024, December 12). Amino Acid Stock Solutions. Retrieved from [Link]

-

ResearchGate. (2016, January 9). How to prepare and store Amino acid stock solution?. Retrieved from [Link]

-

PNAS. Inactivation of tyrosine hydroxylase by nitration following exposure to peroxynitrite and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Retrieved from [Link]

-

protocols.io. (2018, October 17). Preparing amino acid, polyphosphates, and maltodextrin-based energy solutions for cell-free reactions. Retrieved from [Link]

-

Eagle Biosciences. Mouse / Rat Noradrenaline (Norepinephrine) ELISA Assay Kit. Retrieved from [Link]

-

Antibodies-online.com. Noradrenaline/Norepinephrine ELISA Kit. Retrieved from [Link]

-

Agilent Technologies. Amino Acid Analysis: “How-To” Guide. Retrieved from [Link]

-

LifeTein. How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

-

PNAS. (2009, May 26). Dopamine-induced proliferation of adult neural precursor cells in the mammalian subventricular zone is mediated through EGF. Retrieved from [Link]

-

Journal of Neuroscience. (1999, June 1). Generation of Tyrosine Hydroxylase-Producing Neurons from Precursors of the Embryonic and Adult Forebrain. Retrieved from [Link]

-

ResearchGate. (2017, September 4). Would you please kindly let me know how can I prepare a cell supetnatant for dopamine measurment by HPLC?. Retrieved from [Link]

-

ResearchGate. (2016, July 29). What anti-tyrosine hydroxylase (TH) antibodies are you using for IF in human cell lines?. Retrieved from [Link]

-

Eagle Biosciences. Noradrenaline (Norepinephrine) ELISA Assay Kit. Retrieved from [Link]

-

Assay Genie. Cell Culture Guide - Techniques and Protocols. Retrieved from [Link]

-

ACS Publications. (2025, May 19). Selectivity and Safety Characterization of a Xanthine–Imidazothiazole Lead Structure: a Novel Tryptophan Hydroxylase Inhibitor of Peripheral Serotonin Synthesis. Retrieved from [Link]

-

Agilent Technologies. Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]

-

PMC. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Human TH ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]

- 3. broadpharm.com [broadpharm.com]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 5. ch.promega.com [ch.promega.com]

- 6. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]

- 10. promega.com [promega.com]

- 11. promega.com [promega.com]

- 12. content.abcam.com [content.abcam.com]

- 13. Dopamine Quantification Guide: Workflows, Pitfalls, MS vs ELISA [immusmol.com]

- 14. cloud-clone.com [cloud-clone.com]

- 15. eaglebio.com [eaglebio.com]

- 16. ELISA Kit [ABIN6968964] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]

- 17. protocols.io [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. aspirasci.com [aspirasci.com]

- 20. Human Tyrosine Hydroxylase ELISA Kit (A2466) [antibodies.com]

- 21. assaygenie.com [assaygenie.com]

- 22. assaygenie.com [assaygenie.com]

Application Notes & Protocols: Leveraging DL-2-Methyl-3-(3-hydroxyphenyl)alanine Methyl Ester as a Versatile Precursor in Organic Synthesis

Introduction: Unveiling a Unique Chemical Scaffold

DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester, also known as α-Methyl-DL-m-tyrosine methyl ester, is a non-proteinogenic amino acid derivative that offers a unique combination of structural features for advanced organic synthesis. Its utility is rooted in three key motifs:

-

The α-Methyl Group: This addition to the amino acid backbone introduces a quaternary stereocenter and, critically, significant steric hindrance. In peptide chemistry, this modification imparts resistance to enzymatic degradation by proteases, a highly desirable trait for developing therapeutic peptides with enhanced in-vivo stability.[1] However, this same steric bulk presents a formidable challenge during synthesis, necessitating optimized protocols for reactions such as peptide bond formation.

-

The meta-Hydroxyphenyl Side Chain: The phenolic hydroxyl group at the meta position of the phenyl ring serves as a versatile functional handle. Unlike the para position found in standard tyrosine, the meta substitution provides a different vector for chemical modification, enabling the exploration of novel chemical space in medicinal chemistry and drug discovery. It is a key site for O-alkylation, O-acylation, and other modifications to modulate bioactivity and physicochemical properties.

-

The Methyl Ester: The carboxylic acid is protected as a methyl ester, a common strategy in solution-phase peptide synthesis and other coupling reactions.[2] This protection prevents unwanted side reactions and can be selectively removed under mild conditions to reveal the free carboxylate for subsequent transformations.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, field-proven insights, and detailed protocols for effectively utilizing this precursor in complex synthetic workflows.

Physicochemical Properties and Handling

Proper handling and storage are paramount for maintaining the integrity of the precursor. The compound is typically supplied as a hydrochloride salt, which enhances its stability and solubility in polar solvents.

| Property | Value | Source |

| Chemical Name | α-Methyl-DL-m-tyrosine methyl ester hydrochloride monohydrate | [3] |

| Synonyms | DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester HCl H₂O | [3] |

| CAS Number | 96687-21-7 | [3] |

| Molecular Formula | C₁₁H₁₅NO₃ · HCl · H₂O | [3] |

| Molecular Weight | 263.72 g/mol | [3] |

| Appearance | White to off-white powder | |

| Storage | Store at -20°C, desiccated | [3] |

Handling Guidance:

-

Solubility: The hydrochloride salt is generally soluble in water, methanol, and DMSO.

-

Stability: The compound is stable under recommended storage conditions. Avoid strong bases, which can induce hydrolysis of the methyl ester, and strong oxidizing agents.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[3]

Core Application: A Building Block for Sterically Hindered Peptides

The primary application of this precursor is in the synthesis of peptidomimetics and novel peptides. The workflow involves a series of protection, coupling, and deprotection steps, each requiring careful consideration due to the sterically demanding α-methyl group.

Caption: Workflow for incorporating the precursor into a peptide.

Protocol 1: N-Terminal Protection (Boc Protection)

Rationale: Before the precursor can be used to elongate a peptide chain (i.e., before its carboxyl group is activated), its nucleophilic amine must be protected to prevent self-polymerization. The tert-butyloxycarbonyl (Boc) group is a common acid-labile protecting group. This protocol is adapted from standard procedures for amino acid protection.[4]

Materials:

-

DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester hydrochloride (1.0 equiv.) in DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add TEA (2.2 equiv.) dropwise to neutralize the hydrochloride salt and create the free base. Stir for 15 minutes.

-

Add Boc₂O (1.1 equiv.) dissolved in a minimal amount of DCM.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting Boc-protected amino acid ester by column chromatography on silica gel if necessary.

Protocol 2: Peptide Coupling with a Sterically Hindered Precursor

Rationale: The α-methyl group significantly slows the kinetics of peptide bond formation. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) often result in low yields or failure. More potent uronium/phosphonium-based reagents, such as HATU, are required to form a highly activated ester intermediate that can overcome this steric barrier.[1]

| Coupling Reagent | Class | Advantages for Hindered Coupling | Disadvantages |

| EDCI / HOBt | Carbodiimide | Cost-effective, common | Often insufficient for α,α-disubstituted amino acids; can lead to racemization. |

| HBTU / HOBt | Uronium | Good efficiency, well-established | Can be less effective than HATU for the most difficult couplings. |

| HATU | Uronium | Highly recommended. Very high reactivity, low racemization, fast kinetics. | Higher cost. |

| COMU | Uronium | Excellent reactivity, byproducts are water-soluble, simplifying workup. | Higher cost. |

Materials:

-

N-protected peptide/amino acid (1.0 equiv.)

-

DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester hydrochloride (or its N-protected form if coupling the other way) (1.1 equiv.)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv.)

-

DIPEA (3.0 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected peptide/amino acid (the carboxylic acid component) and HATU in anhydrous DMF.

-

Add DIPEA to the mixture and stir for 2-3 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester hydrochloride and DIPEA (1.0 equiv to neutralize the salt) in anhydrous DMF.

-

Add the amino acid ester solution to the pre-activated carboxylic acid solution.

-

Stir the reaction at room temperature for 4-12 hours. The extended reaction time is often necessary due to steric hindrance. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by column chromatography.

Protocol 3: C-Terminal Deprotection (Saponification)